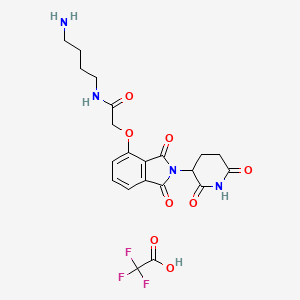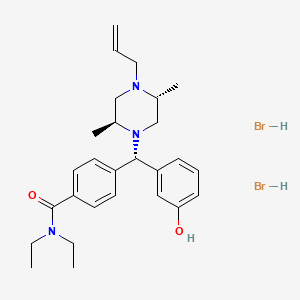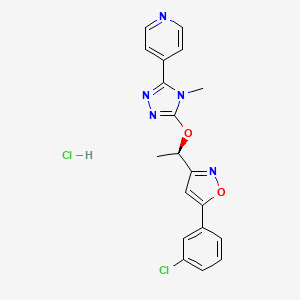
E3 ligase Ligand-Linker Conjugates 16
概要
説明
Thalidomide-O-amido-C4-NH2 (TFA) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker . This compound is primarily used in PROTAC (Proteolysis Targeting Chimeras) technology, which is a novel approach in drug discovery and development .
科学的研究の応用
Thalidomide-O-amido-C4-NH2 (TFA) has a wide range of scientific research applications:
作用機序
Thalidomide-O-amido-C4-NH2 (TFA) exerts its effects by binding to the cereblon protein, which is part of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation . The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various cellular signaling pathways .
将来の方向性
The future directions in the research of E3 Ligase Ligand-Linker Conjugates 16 and similar compounds involve the expansion of the PROTACtable genome universe of E3 ligases . This includes the recruitment of additional E3 ligases to further enhance the therapeutic potential of targeted protein degradation . A user-friendly and flexible web portal has been developed to assist researchers in rapidly identifying E3 ligases with promising targeted protein degradation activities against specifically desired targets .
生化学分析
Biochemical Properties
Thalidomide-O-amido-C4-NH2 (TFA) plays a significant role in biochemical reactions by mediating the ubiquitination process. It interacts with several key biomolecules, including E3 ubiquitin ligases, ubiquitin, and the proteasome. The compound binds to the E3 ubiquitin ligase, which is responsible for transferring ubiquitin to the lysine residues of the target protein. This interaction is crucial for the ubiquitination process, as it ensures the specific and efficient tagging of the target protein for degradation. Additionally, Thalidomide-O-amido-C4-NH2 (TFA) interacts with the target protein through its ligand, forming a stable ternary complex that facilitates the ubiquitination process .
Cellular Effects
Thalidomide-O-amido-C4-NH2 (TFA) exerts various effects on different types of cells and cellular processes. By promoting the degradation of specific proteins, it influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of oncogenic proteins can lead to the inhibition of cancer cell proliferation and the induction of apoptosis. Thalidomide-O-amido-C4-NH2 (TFA) can also modulate immune responses by targeting immune checkpoint proteins, thereby enhancing the immune system’s ability to recognize and eliminate cancer cells .
Molecular Mechanism
The molecular mechanism of Thalidomide-O-amido-C4-NH2 (TFA) involves the formation of a ternary complex between the E3 ubiquitin ligase, the target protein, and the compound itself. This complex facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the proteasome. The binding interactions between Thalidomide-O-amido-C4-NH2 (TFA) and the E3 ubiquitin ligase are highly specific, ensuring the selective degradation of the target protein. Additionally, the compound can induce changes in gene expression by degrading transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thalidomide-O-amido-C4-NH2 (TFA) can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Thalidomide-O-amido-C4-NH2 (TFA) is relatively stable under physiological conditions, allowing for sustained protein degradation over extended periods. The compound may undergo degradation or modification over time, which can affect its efficacy. Long-term studies have demonstrated that continuous exposure to Thalidomide-O-amido-C4-NH2 (TFA) can lead to sustained inhibition of target protein function and prolonged cellular effects .
Dosage Effects in Animal Models
The effects of Thalidomide-O-amido-C4-NH2 (TFA) in animal models are dose-dependent. At lower doses, the compound can effectively degrade target proteins without causing significant toxicity. At higher doses, Thalidomide-O-amido-C4-NH2 (TFA) may exhibit toxic effects, including off-target protein degradation and adverse physiological responses. Studies in animal models have identified threshold doses that achieve optimal protein degradation while minimizing toxicity. These findings are crucial for determining the therapeutic window and safe dosage range for potential clinical applications .
Metabolic Pathways
Thalidomide-O-amido-C4-NH2 (TFA) is involved in several metabolic pathways, primarily related to the ubiquitin-proteasome system. The compound interacts with enzymes such as E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, and E3 ubiquitin ligase, which are essential for the ubiquitination process. Additionally, Thalidomide-O-amido-C4-NH2 (TFA) can influence metabolic flux by degrading key regulatory proteins involved in metabolic pathways. This can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of Thalidomide-O-amido-C4-NH2 (TFA) within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through endocytosis or passive diffusion, depending on its physicochemical properties. Once inside the cell, Thalidomide-O-amido-C4-NH2 (TFA) can interact with intracellular transporters that facilitate its distribution to specific cellular compartments. The localization and accumulation of the compound within cells are critical for its efficacy in degrading target proteins .
Subcellular Localization
Thalidomide-O-amido-C4-NH2 (TFA) exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to various cellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications. The subcellular localization of Thalidomide-O-amido-C4-NH2 (TFA) can influence its ability to interact with target proteins and the E3 ubiquitin ligase, thereby affecting its overall efficacy in promoting protein degradation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-amido-C4-NH2 (TFA) involves the conjugation of Thalidomide with an amido linker . The reaction conditions typically include the use of organic solvents such as DMSO (Dimethyl sulfoxide) and may require ultrasonic assistance to enhance solubility . The compound is stored at -20°C in powder form and at -80°C in solvent form to maintain stability .
Industrial Production Methods
Industrial production of Thalidomide-O-amido-C4-NH2 (TFA) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency .
化学反応の分析
Types of Reactions
Thalidomide-O-amido-C4-NH2 (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amido group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
類似化合物との比較
Thalidomide-O-amido-C4-NH2 (TFA) is unique due to its specific structure and mechanism of action. Similar compounds include:
- Thalidomide-O-C6-NH2 hydrochloride
- Pomalidomide-PEG2-CO2H
- Thalidomide-O-amido-C3-NH2 TFA
- Thalidomide 4’-ether-alkylC2-amine hydrochloride
- Pomalidomide-PEG3-CO2H
- Thalidomide-O-amido-C6-NH2 hydrochloride
- Pomalidomide-PEG1-CO2H
- Thalidomide-O-amido-PEG-C2-NH2 hydrochloride
These compounds share similar structural features but differ in their linkers and specific applications .
特性
IUPAC Name |
N-(4-aminobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6.C2HF3O2/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26;3-2(4,5)1(6)7/h3-5,12H,1-2,6-10,20H2,(H,21,25)(H,22,24,26);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUPBWSTMLHSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)


![2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one](/img/structure/B560502.png)



![4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid](/img/structure/B560508.png)





![(5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide](/img/structure/B560521.png)